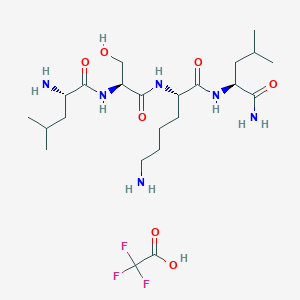

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

Übersicht

Beschreibung

LSKL, Thrombospondin-(TSP-1)-Inhibitor (TFA) ist ein Tetrapeptid, das aus dem Latenz-assoziierten Peptid des transformierenden Wachstumsfaktors beta (TGF-β) abgeleitet ist. Es wirkt als kompetitiver Antagonist von TGF-β1 und hemmt die Bindung von Thrombospondin-1 (TSP-1) an das Latenz-assoziierte Peptid, wodurch die Aktivierung von TGF-β1 verhindert wird. Diese Verbindung hat sich als vielversprechend bei der Linderung von renaler interstitieller Fibrose, Leberfibrose und Subarachnoidalfibrose erwiesen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

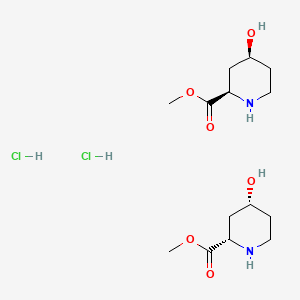

Die Synthese von LSKL, Thrombospondin-(TSP-1)-Inhibitor (TFA) umfasst die Festphasenpeptidsynthese (SPPS). Der Prozess beginnt typischerweise mit der Anbindung der ersten Aminosäure an ein Harz, gefolgt von der sequentiellen Zugabe geschützter Aminosäuren. Die Peptidkette wird durch wiederholte Zyklen von Entschützung und Kupplungsreaktionen verlängert. Das Endprodukt wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von LSKL, Thrombospondin-(TSP-1)-Inhibitor (TFA) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um die Effizienz und Konsistenz zu verbessern. Der Reinigungsprozess wird mit präparativer HPLC hochskaliert, und das Endprodukt wird zur Lagerung und Verteilung lyophilisiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LSKL, Thrombospondin-(TSP-1)-Inhibitor (TFA) unterliegt während seiner Synthese hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es ist relativ stabil und unterliegt unter normalen Bedingungen nicht leicht Oxidation, Reduktion oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

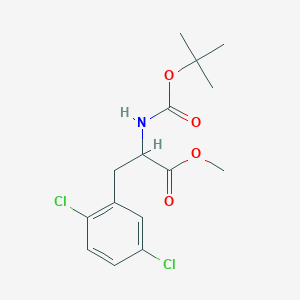

Entschützungsreagenzien: Trifluoressigsäure (TFA) wird üblicherweise verwendet, um Schutzgruppen von Aminosäuren während der Synthese zu entfernen.

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC) und OxymaPure werden häufig verwendet, um die Peptidbindungsbildung zu erleichtern.

Spaltungsreagenzien: Eine Mischung aus TFA, Wasser und Scavengern wie Triisopropylsilan (TIS) wird verwendet, um das Peptid vom Harz abzuspalten.

Hauptprodukte

Das Hauptprodukt der Synthese ist das Tetrapeptid LSKL, Thrombospondin-(TSP-1)-Inhibitor (TFA). Nebenprodukte können abgeschnittene Peptide und Peptide mit unvollständiger Entschützung sein, die während der Reinigung entfernt werden .

Wissenschaftliche Forschungsanwendungen

LSKL, Thrombospondin-(TSP-1)-Inhibitor (TFA) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Studien zur Peptidsynthese verwendet.

Biologie: Untersucht wird seine Rolle bei der Modulation der TGF-β1-Aktivität und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Erforscht wird sein potenzielles therapeutisches Wirkungsspektrum bei der Behandlung von fibrosebedingten Erkrankungen wie renaler interstitieller Fibrose, Leberfibrose und Subarachnoidalfibrose.

Industrie: Einsatz bei der Entwicklung peptidbasierter Medikamente und Therapeutika

Wirkmechanismus

LSKL, Thrombospondin-(TSP-1)-Inhibitor (TFA) übt seine Wirkung aus, indem er kompetitiv die Bindung von Thrombospondin-1 an das Latenz-assoziierte Peptid von TGF-β1 hemmt. Diese Hemmung verhindert die Aktivierung von TGF-β1 und reduziert so seine profibrotischen und proinflammatorischen Wirkungen. Die Verbindung kann die Blut-Hirn-Schranke passieren und ist daher wirksam bei der Behandlung von Fibrosen im Zusammenhang mit dem zentralen Nervensystem .

Wirkmechanismus

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) exerts its effects by competitively inhibiting the binding of thrombospondin-1 to the latency-associated peptide of TGF-β1. This inhibition prevents the activation of TGF-β1, thereby reducing its pro-fibrotic and pro-inflammatory effects. The compound can cross the blood-brain barrier, making it effective in treating central nervous system-related fibrosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LSKL: Die nicht-TFA-Version der Verbindung.

Andere TGF-β1-Antagonisten: Verbindungen wie SB-431542 und LY-364947, die die TGF-β1-Signalübertragung durch verschiedene Mechanismen hemmen

Einzigartigkeit

LSKL, Thrombospondin-(TSP-1)-Inhibitor (TFA) ist einzigartig aufgrund seiner spezifischen Hemmung der durch Thrombospondin-1 vermittelten Aktivierung von TGF-β1. Dieser gezielte Mechanismus ermöglicht eine präzisere Modulation der TGF-β1-Aktivität im Vergleich zu anderen Breitband-TGF-β1-Antagonisten .

Eigenschaften

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N6O5.C2HF3O2/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4;3-2(4,5)1(6)7/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30);(H,6,7)/t14-,15-,16-,17-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULCVSARTMWAGA-SITLLQIKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43F3N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

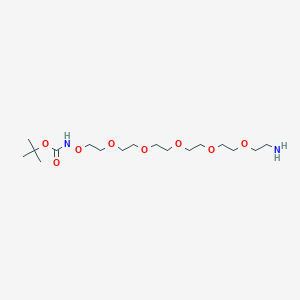

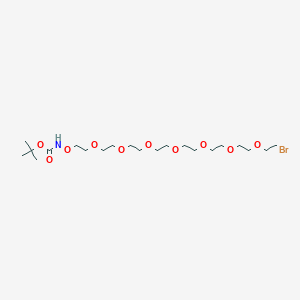

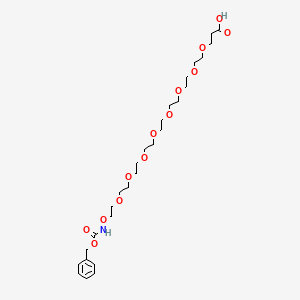

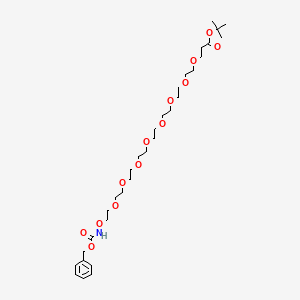

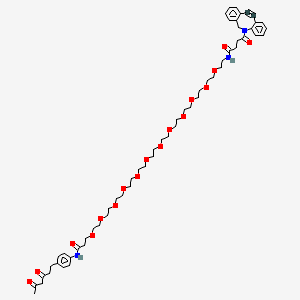

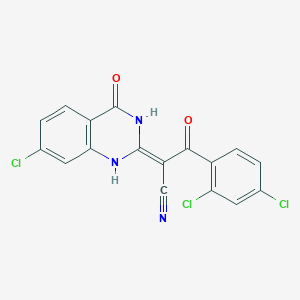

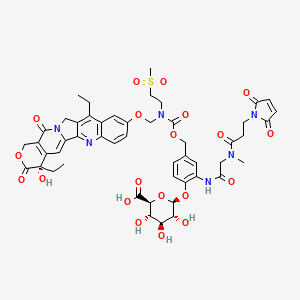

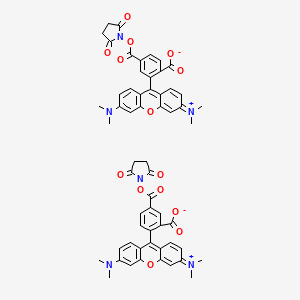

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate](/img/structure/B8104512.png)

![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B8104523.png)

![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8104530.png)